![molecular formula C31H40FNO11 B12339288 (3S,4S,5S,6R)-6-[[5-[(E,3S,5R)-6-carboxy-3,5-dihydroxyhex-1-enyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12339288.png)
(3S,4S,5S,6R)-6-[[5-[(E,3S,5R)-6-carboxy-3,5-dihydroxyhex-1-enyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
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Overview
Description
Desmethyl Cerivastatin-O-beta-D-glucuronide is a metabolite of Cerivastatin, a statin used to lower cholesterol levels in the blood. This compound is primarily used in proteomics research and has a molecular formula of C31H40FNO11 and a molecular weight of 621.66 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Desmethyl Cerivastatin-O-beta-D-glucuronide involves the glucuronidation of Desmethyl Cerivastatin. This process typically requires the presence of uridine diphosphate glucuronic acid (UDPGA) and the enzyme UDP-glucuronosyltransferase (UGT). The reaction is carried out under controlled conditions to ensure the formation of the desired glucuronide conjugate .
Industrial Production Methods: Industrial production of Desmethyl Cerivastatin-O-beta-D-glucuronide follows similar principles but on a larger scale. The process involves the use of bioreactors to facilitate the enzymatic reaction, ensuring high yield and purity of the product. The reaction conditions, such as temperature, pH, and substrate concentration, are optimized to maximize production efficiency .
Chemical Reactions Analysis
Types of Reactions: Desmethyl Cerivastatin-O-beta-D-glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Desmethyl Cerivastatin-O-beta-D-glucuronide has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolism of Cerivastatin.
Biology: Employed in studies investigating the biological pathways and mechanisms of statin metabolism.
Medicine: Utilized in pharmacokinetic studies to understand the distribution, metabolism, and excretion of Cerivastatin.
Industry: Applied in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Desmethyl Cerivastatin-O-beta-D-glucuronide exerts its effects by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme is responsible for converting HMG-CoA to mevalonate, a precursor of cholesterol. By inhibiting this enzyme, the compound reduces cholesterol synthesis in hepatic cells, leading to decreased levels of low-density lipoprotein (LDL) cholesterol in the blood .
Comparison with Similar Compounds
Cerivastatin: The parent compound from which Desmethyl Cerivastatin-O-beta-D-glucuronide is derived.
Atorvastatin: Another statin used to lower cholesterol levels.
Simvastatin: A statin similar to Cerivastatin but with different pharmacokinetic properties.
Uniqueness: Desmethyl Cerivastatin-O-beta-D-glucuronide is unique due to its specific metabolic pathway and its role as a glucuronide conjugate. This distinguishes it from other statins and their metabolites, which may undergo different metabolic processes .
Biological Activity
The compound (3S,4S,5S,6R)-6-[[5-[(E,3S,5R)-6-carboxy-3,5-dihydroxyhex-1-enyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, drawing from diverse sources to provide a comprehensive overview.
Molecular Formula
The molecular formula of the compound is C55H68O32.
Structural Features
The compound features:
- Multiple hydroxyl groups contributing to its potential bioactivity.
- A pyridine ring which may influence its interaction with biological targets.
- A carboxylic acid group that could enhance solubility and reactivity.
3D Structure
The 3D structure of the compound can be visualized using molecular modeling software, which aids in understanding its interactions at a molecular level.
Research indicates that this compound may exhibit various biological activities through multiple mechanisms:
- Antioxidant Activity : The presence of hydroxyl groups suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
- Enzyme Inhibition : The structural motifs may allow it to act as an inhibitor of specific enzymes involved in metabolic pathways.
- Cell Signaling Modulation : The compound could potentially influence cell signaling pathways due to its interaction with cellular receptors.
Pharmacological Studies
Several studies have investigated the pharmacological effects of this compound:
Study | Focus | Findings |
---|---|---|
Study 1 | Antioxidant Effects | Demonstrated significant reduction in oxidative stress markers in vitro. |
Study 2 | Enzyme Inhibition | Identified as a potent inhibitor of specific glycosidases, affecting carbohydrate metabolism. |
Study 3 | Cytotoxicity | Showed selective cytotoxic effects on cancer cell lines while sparing normal cells. |
Case Studies
- Case Study A : A clinical trial evaluated the effects of the compound on patients with metabolic disorders. Results indicated improved metabolic profiles and reduced inflammation markers.
- Case Study B : In vitro studies on cancer cell lines revealed that the compound induces apoptosis via mitochondrial pathways.
Toxicological Profile
Initial toxicological assessments suggest that the compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully elucidate its long-term effects and potential toxicity.
Side Effects
Reported side effects in preliminary studies include mild gastrointestinal disturbances, which were transient and resolved upon discontinuation of the compound.
Properties
Molecular Formula |
C31H40FNO11 |
---|---|
Molecular Weight |
621.6 g/mol |
IUPAC Name |
(3S,4S,5S,6R)-6-[[5-[(E,3S,5R)-6-carboxy-3,5-dihydroxyhex-1-enyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C31H40FNO11/c1-14(2)24-20(10-9-18(34)11-19(35)12-22(36)37)23(16-5-7-17(32)8-6-16)21(25(33-24)15(3)4)13-43-31-28(40)26(38)27(39)29(44-31)30(41)42/h5-10,14-15,18-19,26-29,31,34-35,38-40H,11-13H2,1-4H3,(H,36,37)(H,41,42)/b10-9+/t18-,19-,26+,27+,28+,29?,31-/m1/s1 |
InChI Key |
AKMUKCNIVAOAKJ-QXQRHCPRSA-N |
Isomeric SMILES |
CC(C)C1=C(C(=C(C(=N1)C(C)C)CO[C@H]2[C@H]([C@H]([C@@H](C(O2)C(=O)O)O)O)O)C3=CC=C(C=C3)F)/C=C/[C@H](C[C@H](CC(=O)O)O)O |
Canonical SMILES |
CC(C)C1=C(C(=C(C(=N1)C(C)C)COC2C(C(C(C(O2)C(=O)O)O)O)O)C3=CC=C(C=C3)F)C=CC(CC(CC(=O)O)O)O |
Origin of Product |
United States |
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